Diisohexyl phthalate

Descripción general

Descripción

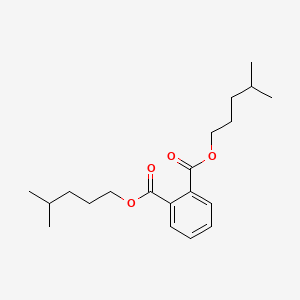

Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to soften polyvinyl chloride and other polymers. It is an organic compound with the chemical formula C20H30O4 and is known for its flexibility and durability in various industrial applications . This compound is also recognized as a Substance of Very High Concern due to its potential reproductive toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and isohexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and byproducts .

Análisis De Reacciones Químicas

Types of Reactions: Diisohexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield phthalic acid and isohexanol.

Oxidation: It can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce phthalic acid derivatives.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different phthalate esters.

Major Products Formed:

Hydrolysis: Phthalic acid and isohexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various phthalate esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

DIHP is synthesized through the esterification of phthalic anhydride with isoheptyl alcohol. The compound has been noted for its high compatibility and solvating power, making it suitable for use in flexible polyvinyl chloride (PVC) formulations. The purity of commercially produced DIHP can exceed 99%, with potential impurities including isoheptyl alcohol and diisoheptyl ether .

Industrial Applications

DIHP is utilized in various sectors due to its properties as a plasticizer:

- PVC Products : DIHP is commonly employed in PVC resins to enhance flexibility. It is used in products such as flooring, vinyl tiles, and carpet backing.

- Screen Printing Inks : The compound serves as a specialist plasticizer in inks, improving their performance.

- Lubricating Oils : DIHP may also be found in certain formulations of lubricating oils, contributing to their viscosity and stability .

- Automotive Components : It is included in the production of automotive parts, particularly those requiring flexible materials .

Toxicological Insights

Research on the toxicity of DIHP indicates that it has a relatively low acute toxicity profile. For instance, studies show an oral LD50 greater than 10,000 mg/kg in rats and a dermal LD50 exceeding 3,160 mg/kg in rabbits, suggesting minimal immediate risk upon exposure . Furthermore, human patch tests have indicated no significant skin irritation or sensitization effects from DIHP exposure .

Genotoxicity and Reproductive Effects

While DIHP has shown negative results in genotoxicity assays (e.g., mouse micronucleus tests), concerns remain regarding its potential reproductive and developmental toxicity due to structural similarities with other phthalates known to cause such effects . Studies indicate that while DIHP does not induce significant changes in serum IgE levels in animal models, caution is warranted due to the lack of extensive long-term studies .

Regulatory Status

DIHP's regulatory status varies globally. In the EU and the U.S., its production has decreased significantly due to health concerns associated with phthalates. However, it continues to be used in limited applications where alternatives are not viable . The European Chemicals Agency (ECHA) lists DIHP under various regulatory frameworks due to its classification as a potential environmental contaminant .

Environmental Impact Studies

Research highlights the environmental implications of DIHP as a leachate from plastic products. Studies have shown that plasticizers like DIHP contribute to soil and water pollution, raising concerns about their long-term ecological effects . Monitoring programs are essential to evaluate the concentration of such compounds in environmental samples.

Mecanismo De Acción

Diisohexyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly affecting the reproductive system. The compound binds to hormone receptors, altering the normal signaling pathways and leading to adverse effects on fertility and development .

Comparación Con Compuestos Similares

- Diethyl phthalate

- Dibutyl phthalate

- Diisobutyl phthalate

- Diisononyl phthalate

- Diisodecyl phthalate

Comparison: Diisohexyl phthalate is unique due to its specific ester side chains, which provide distinct physical and chemical properties compared to other phthalates. It has a higher molecular weight and different branching patterns, which influence its plasticizing efficiency and toxicity profile .

Actividad Biológica

Diisohexyl phthalate (DIHP) is a member of the phthalate family, commonly used as a plasticizer in various consumer products. Understanding its biological activity is crucial due to concerns about its potential health effects, particularly regarding reproductive and developmental toxicity. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of DIHP's biological activity.

DIHP is primarily used in the production of flexible polyvinyl chloride (PVC) products. It is characterized by its ability to enhance the flexibility and durability of plastics. However, its widespread use has raised concerns about human exposure and potential health risks.

Biological Activity Overview

The biological effects of DIHP have been assessed through various studies, focusing on reproductive toxicity, endocrine disruption, and general toxicity.

Reproductive and Developmental Toxicity

-

Reproductive Toxicity :

- Studies indicate that DIHP exhibits androgen receptor-antagonistic activity, which may interfere with normal hormone functions. In vitro studies showed no significant increase in uterine weight or vaginal cornification response, suggesting limited direct estrogenic activity but potential for reproductive disruption .

- In rodent studies, DIHP has been linked to reduced fertility and developmental toxicity, with effects similar to other phthalates like diethylhexyl phthalate (DEHP) but not as pronounced .

- Endocrine Disruption :

General Toxicity

- Acute Toxicity : Limited data suggests that DIHP does not exhibit significant acute toxicity in standard tests .

- Chronic Toxicity : Long-term exposure studies indicate potential liver damage and metabolic disruptions, including altered cholesterol levels . A Lowest Observed Adverse Effect Level (LOAEL) of 1824 mg/kg body weight per day was established based on liver necrosis and enzyme elevation in rodent models .

Case Studies

- Human Health Assessments :

- Animal Studies :

Summary of Biological Effects

| Biological Endpoint | Findings |

|---|---|

| Reproductive Toxicity | Androgen receptor antagonism observed |

| Developmental Toxicity | Reduced fertility, developmental impacts |

| Acute Toxicity | No significant effects noted |

| Chronic Toxicity | Liver damage, altered cholesterol levels |

| Endocrine Disruption | Classified as a developmental toxicant |

Comparative Toxicity Data

| Compound | LOAEL (mg/kg/d) | Key Effects |

|---|---|---|

| This compound (DIHP) | 1824 | Liver necrosis, metabolic disruption |

| Diethylhexyl Phthalate (DEHP) | Not established | Higher reproductive toxicity |

| Di-n-octyl Phthalate (DnOP) | Not established | Similar effects to DEHP |

Research Findings

Recent literature emphasizes the need for further research into the long-term effects of DIHP exposure. While some studies suggest low acute toxicity and minimal skin sensitization, the potential for reproductive and developmental harm remains a significant concern. Regulatory bodies continue to evaluate these compounds due to their widespread use and potential health impacts.

Propiedades

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.